(1'R,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione
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Overview
Description
The compound “(1’R,2’S,3’S,5’S,7’S,10’S,11’R,18’R)-18’-(chloromethyl)-7’,11’-dimethylspiro[oxolane-5,6’-pentacyclo[88002,703,5011,16]octadec-15-ene]-2,14’-dione” is a complex organic molecule characterized by its unique spiro and pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
- Formation of the spiro[oxolane] ring system through a cyclization reaction.
- Introduction of the chloromethyl group via a chloromethylation reaction.
- Formation of the pentacyclic structure through a series of cycloaddition and ring-closing reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1’R,2’S,3’S,5’S,7’S,10’S,11’R,18’R)-18’-(bromomethyl)-7’,11’-dimethylspiro[oxolane-5,6’-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14’-dione
- (1’R,2’S,3’S,5’S,7’S,10’S,11’R,18’R)-18’-(hydroxymethyl)-7’,11’-dimethylspiro[oxolane-5,6’-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14’-dione
Uniqueness
The uniqueness of the compound lies in its specific functional groups and the arrangement of its atoms, which confer distinct chemical and physical properties. These properties may include reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C24H31ClO3 |
---|---|
Molecular Weight |
403.0 g/mol |
IUPAC Name |
(1'R,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione |
InChI |
InChI=1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3/t13-,16+,17-,18-,20+,21-,22-,23-,24?/m0/s1 |
InChI Key |
YGBFZJNESAZJNB-IKLATDERSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5C46CCC(=O)O6)C)CCl |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)CCl |
Origin of Product |
United States |
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